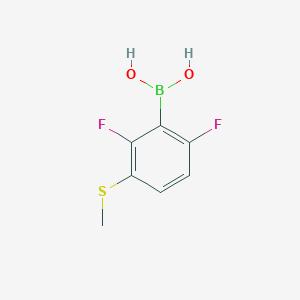
2,6-Difluoro-3-(methylthio)phenylboronic acid
Overview
Description
2,6-Difluoro-3-(methylthio)phenylboronic acid is an organoboron compound with the molecular formula C7H7BF2O2S. It is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds. This compound’s unique structure, featuring both fluorine and methylthio substituents, imparts distinct chemical properties that make it useful in various scientific and industrial applications.
Mechanism of Action
Target of Action
The primary target of 2,6-Difluoro-3-(methylthio)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of various organic compounds, including pharmaceuticals and polymers . The downstream effects include the formation of carbon–carbon bonds, which are crucial for the construction of complex organic molecules .
Pharmacokinetics
Boronic acids are generally known for their stability and ease of handling, which can impact their bioavailability .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by various environmental factors. The Suzuki–Miyaura coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . The stability of the compound can also be influenced by factors such as temperature and pH .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-3-(methylthio)phenylboronic acid typically involves the borylation of 2,6-difluoro-3-(methylthio)benzene. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar borylation techniques but optimized for larger batches. Continuous flow reactors and automated systems can enhance efficiency and yield. The use of robust catalysts and scalable reaction conditions ensures consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,6-Difluoro-3-(methylthio)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents like H2O2, m-CPBA.
Substitution: Nucleophiles such as amines or thiols, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Sulfoxides and sulfones.
Substitution: Substituted aromatic compounds with nucleophiles replacing fluorine atoms.
Scientific Research Applications
2,6-Difluoro-3-(methylthio)phenylboronic acid is utilized in various fields:
Chemistry: As a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: In the development of bioactive compounds and pharmaceuticals, where its unique substituents can enhance biological activity.
Medicine: Potential use in drug discovery and development, particularly in creating molecules with improved pharmacokinetic properties.
Comparison with Similar Compounds
2,4-Difluoro-3-formylphenylboronic acid: Similar in structure but with a formyl group instead of a methylthio group.
2-(Methylthio)phenylboronic acid: Lacks the fluorine substituents, affecting its reactivity and applications.
2,6-Difluorophenylboronic acid: Lacks the methylthio group, which can influence its chemical behavior and utility in synthesis.
Uniqueness: 2,6-Difluoro-3-(methylthio)phenylboronic acid is unique due to the combination of fluorine and methylthio substituents. This combination provides a balance of electronic effects that can enhance the compound’s reactivity and selectivity in various chemical reactions. The presence of both electron-withdrawing (fluorine) and electron-donating (methylthio) groups makes it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
(2,6-difluoro-3-methylsulfanylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O2S/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3,11-12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPFBTGZNIDXHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)SC)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-5-methylidene-4,5-dihydrocyclopenta[b]pyrrol-6(1H)-one](/img/structure/B3347767.png)
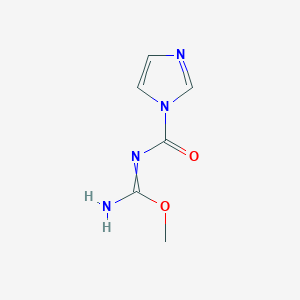
![9H-Pyrido[3,4-b]indole, 7-methoxy-1,9-dimethyl-](/img/structure/B3347774.png)
![6H-Cyclopenta[b]furan-6-one, 4,5-dihydro-4-hydroxy-](/img/structure/B3347786.png)
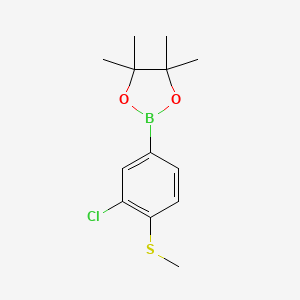
![Acetic acid, [(5-chloro-1,2-benzisoxazol-3-yl)oxy]-, ethyl ester](/img/structure/B3347805.png)
![[(3-Bromopyridin-4-yl)methyl]diethylamine](/img/structure/B3347821.png)
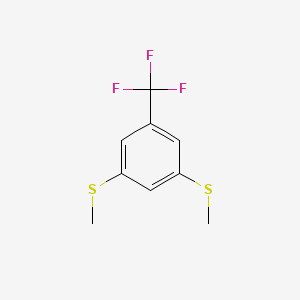
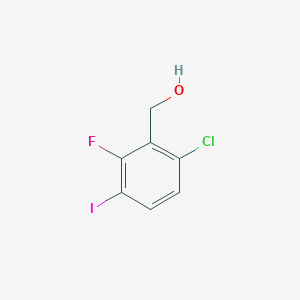
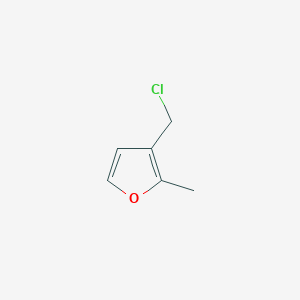
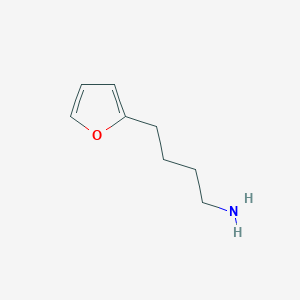

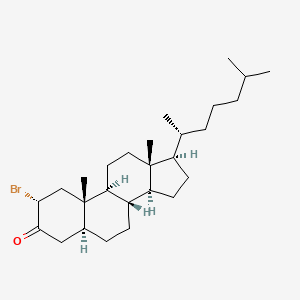
![Pyrrolo[2,1-a]isoquinoline, 5,6-dihydro-](/img/structure/B3347859.png)
